molecular formula C16H16N4O2 B032797 Acetamide, N,N'-(azodi-4,1-phenylene)bis- CAS No. 15446-39-6

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Cat. No. B032797
CAS RN: 15446-39-6
M. Wt: 296.32 g/mol
InChI Key: JLFZFBSUNFGETA-UHFFFAOYSA-N
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Patent
US09085661B1

Procedure details

4,4′-diaminoazobenzene (DAAB, III) is synthesized via a two-step route shown in FIG. 1. Glacial acetic acid (500 mL), 4′-aminoacetanilide (I) (29.0 g, 0.19 mol), sodium perborate tetrahydrate (40 g, 0.26 mol) and boric acid (10 g, 0.16 mol) are added to a 1 L three-necked round-bottomed flask equipped with a magnetic stir bar, a condenser, and a thermometer. The mixture is heated with stirring to 50-60° C. and held at this temperature for 6 hours. After the mixture is allowed to cool to room temperature, the yellow product is collected on a Büchner funnel and washed with water until the washings are neutral as indicated by pH paper. The product is then dried in a vacuum oven at 110° C. to afford 16.7 g. (58%) of 4,4′-bis(acetamido)azobenzene (II), m.p. 289.4-290.0° C. (dec.). 1H-NMR (DMSO-d6, δ in ppm): 2.08 (s, 6H, CH3), 7.76-7.83 (m, 8H, Ar—H), 10.25 (s, 2H, NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(NC(=O)C)=CC=1.B1([O-])OO1.O.O.O.O.[Na+].B(O)(O)O.C([NH:28][C:29]1[CH:34]=[CH:33][C:32]([N:35]=[N:36][C:37]2[CH:42]=[CH:41][C:40]([NH:43]C(=O)C)=[CH:39][CH:38]=2)=[CH:31][CH:30]=1)(=O)C>C(O)(=O)C>[NH2:43][C:40]1[CH:39]=[CH:38][C:37]([N:36]=[N:35][C:32]2[CH:33]=[CH:34][C:29]([NH2:28])=[CH:30][CH:31]=2)=[CH:42][CH:41]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(C)=O
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
NC1=CC=C(NC(C)=O)C=C1
Name
Quantity
40 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring to 50-60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the yellow product is collected on a Büchner funnel
WASH
Type
WASH
Details
washed with water until the washings
CUSTOM
Type
CUSTOM
Details
The product is then dried in a vacuum oven at 110° C.
CUSTOM
Type
CUSTOM
Details
to afford 16.7 g

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.